

# Dibromoiodomethane: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Dibromoiodomethane	
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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Dibromoiodomethane** (CHBr2l) is a trihalomethane of significant interest due to its natural occurrence, its formation as a disinfection byproduct in drinking water, and its potential applications in chemical synthesis. This document provides an in-depth overview of the chemical and physical properties of **dibromoiodomethane**, detailed experimental protocols for its synthesis, and a summary of its known biological activities. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

## **Chemical and Physical Properties**

**Dibromoiodomethane** is a dense, dark red to dark brown oil at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Dibromoiodomethane** 



Property	Value	Reference
Molecular Formula	CHBr <sub>2</sub> I	[1]
Molecular Weight	299.731 g/mol	[1]
Appearance	Dark red to dark brown oil	[1]
Density	3.3 g/cm <sup>3</sup>	[1]
Boiling Point	185.9 °C	
Melting Point	Not available	_
Solubility	Miscible with alcohol, benzene, chloroform, ether, petroleum ether, and acetone. Very slightly soluble in water.	(by analogy with bromoform)
CAS Number	593-94-2	

## **Spectroscopic Data**

The structural characterization of **dibromoiodomethane** is supported by various spectroscopic techniques.

- 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹³C NMR: The carbon-13 NMR spectrum of **dibromoiodomethane** shows a single resonance at -45.7 ppm relative to tetramethylsilane (TMS).

### 2.2. Mass Spectrometry (MS)

Detailed mass spectrometry data with fragmentation patterns is not readily available in the searched literature. However, for halogenated methanes, fragmentation typically involves the loss of halogen atoms.

### 2.3. Infrared (IR) Spectroscopy

Specific infrared absorption data for **dibromoiodomethane** is not detailed in the available search results. However, the IR spectrum is expected to be similar to other brominated



methanes, showing strong absorptions in the fingerprint region (below 1500 cm<sup>-1</sup>) corresponding to C-Br and C-I stretching and bending vibrations.

## **Synthesis of Dibromoiodomethane**

### 3.1. Reaction Principle

**Dibromoiodomethane** can be synthesized by the reaction of bromoform with sodium hypoiodite. The sodium hypoiodite is generated in situ from the reaction of sodium hypochlorite with potassium iodide under alkaline conditions.

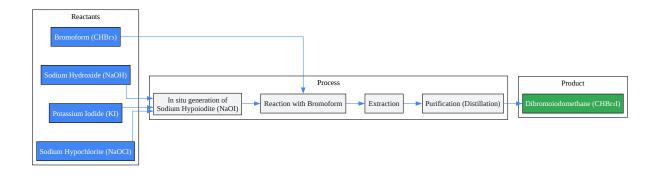
### 3.2. Experimental Protocol

A detailed experimental protocol for the synthesis of **dibromoiodomethane** as described by Kennedy et al. (1979) involves the following steps:

- Reagents: Bromoform (CHBr<sub>3</sub>), Sodium hypochlorite (NaOCl) solution (5.25%), Potassium iodide (KI), Sodium hydroxide (NaOH).
- Procedure:
  - A mixture of sodium hypochlorite solution and sodium hydroxide is prepared.
  - Potassium iodide is gradually added to this alkaline solution to generate sodium hypoiodite in situ.
  - Bromoform is then added to the reaction mixture.
  - The reaction is stirred for a specified period at a controlled temperature.
  - The product, dibromoiodomethane, is then separated from the reaction mixture, typically through extraction and subsequent purification by distillation.

Logical Diagram of Synthesis Workflow:





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Caption: Synthesis workflow for dibromoiodomethane.

## **Chemical Reactivity and Decomposition**

### 4.1. Reactivity with Nucleophiles

**Dibromoiodomethane**, like other haloalkanes, is expected to undergo nucleophilic substitution reactions. The carbon atom is electrophilic due to the electron-withdrawing nature of the halogen atoms. It can react with various nucleophiles, such as amines and hydroxide ions. The iodine atom is the best leaving group, followed by bromine.

- Reaction with Amines: Dibromoiodomethane can react with primary and secondary amines
  to form substituted amine products. The reaction proceeds via nucleophilic substitution,
  where the amine acts as the nucleophile.
- Reaction with Hydroxide: In the presence of a strong base like sodium hydroxide,
   dibromoiodomethane can undergo substitution to form alcohols, although elimination



reactions may also occur, especially at higher temperatures.

### 4.2. Decomposition

Information on the specific thermal decomposition products of **dibromoiodomethane** is not readily available. However, upon heating, trihalomethanes can decompose to form more stable compounds, potentially including dihalocarbenes and hydrohalic acids.

# Biological Activity and Relevance to Drug Development

### 5.1. Natural Occurrence

**Dibromoiodomethane** is a naturally occurring compound found in red algae species such as Asparagopsis armata and Asparagopsis taxiformis.

### 5.2. Formation as a Disinfection Byproduct

**Dibromoiodomethane** is known to form as a disinfection byproduct (DBP) during the chlorination of drinking water, particularly in the presence of bromide and iodide ions. The formation of various iodinated DBPs is a growing concern due to their potential health effects.

### 5.3. Cytotoxicity

Studies have shown that **dibromoiodomethane** exhibits cytotoxicity. In a comparative study of various trihalomethanes, **dibromoiodomethane** was found to be significantly more cytotoxic than its chlorinated and brominated analogs, though less so than iodoform. The rank order of cytotoxicity was reported as: iodoform >> **dibromoiodomethane** > bromochloroiodomethane > bromoform > chlorodibromomethane > chloroform > bromodichloromethane. This suggests that the presence of iodine in the molecule increases its toxicity.

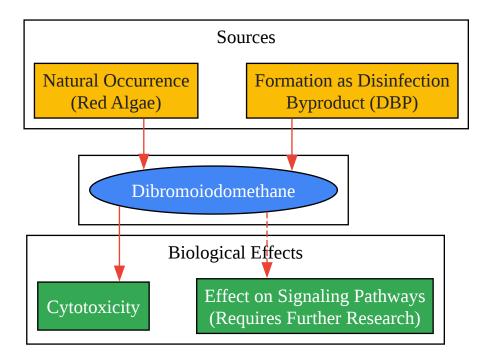
### 5.4. Signaling Pathways and Drug Development

Currently, there is no specific information in the searched literature detailing the effects of **dibromoiodomethane** on cellular signaling pathways. The cytotoxicity data suggests that it can interfere with basic cellular processes. For drug development professionals, the reactivity of the C-I and C-Br bonds could be exploited for the synthesis of novel compounds. However,



its inherent toxicity would be a major consideration. Further research is needed to elucidate its mechanism of action at the molecular level to understand any potential for therapeutic application or to mitigate its harmful effects as an environmental contaminant.

Logical Diagram of Biological Relevance:



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Caption: Sources and biological effects of dibromoiodomethane.

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## References

- 1. Dibromoiodomethane Wikipedia [en.wikipedia.org]
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